2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2S/c1-3-26-18-7-5-4-6-17(18)20(25)23-13-12-19-14(2)24-21(27-19)15-8-10-16(22)11-9-15/h4-11H,3,12-13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSUEUKJEOPZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl and ethoxy groups. The final step involves the coupling of the thiazole derivative with benzamide under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Positional Isomerism in Thiazole Substitution
- Compound: 4-ethoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide () Key Difference: The ethoxy group is at the 4-position of the benzamide (vs. 2-position in the target compound), and the thiazole substituent is at position 4 (vs. position 5).
Halogen and Functional Group Modifications
- Compound: N-(4-hydroxy-2-(4-chlorophenyl)-1,3-thiazol-5-yl)benzamide () Key Difference: A hydroxyl group replaces the ethoxy substituent, and a chlorine atom substitutes the 4-fluorophenyl group. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine .
Core Structural Variations
Thiazole vs. Thiadiazole Derivatives
- Compound : N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide ()
- Key Difference : The thiazole ring is replaced with a 1,3,4-thiadiazole core, and a pyridinyl-acetyl group is introduced.
- Impact : Thiadiazoles often exhibit enhanced π-stacking interactions due to their planar structure, which may improve binding to aromatic-rich enzyme active sites. However, increased ring strain could reduce synthetic yields (70–80% vs. 90–95% for thiazoles in ) .
Triazole-Based Analogues
- Compound: N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () Key Difference: A 1,2,4-triazole core replaces the thiazole, with a fluorobenzylthio substituent. The fluorobenzylthio group introduces sulfur-based hydrophobicity, which may influence membrane permeability .
Functional Group Additions
Carbamate and Acetyl Modifications
- Compound: 1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl N-isopropylcarbamate () Key Difference: An N-isopropylcarbamate group replaces the benzamide. The isopropyl group adds steric bulk, which could limit access to buried binding pockets .
- Compound: 1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]ethanone () Key Difference: An acetyl group is present at position 5 of the thiazole, with a 4-fluoroanilino substituent at position 2. Impact: The acetyl group may act as a metabolic soft spot, increasing susceptibility to cytochrome P450-mediated oxidation.
Comparative Analysis Table
Discussion of Structural Influences on Properties
- Chlorine in compounds offers stronger electron withdrawal but increases molecular weight .
- Steric Effects : The 2-ethoxy group in the target compound may reduce steric hindrance compared to bulkier substituents like carbamates (), allowing better penetration into active sites .
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than hydroxyl groups (), suggesting the target compound may have a longer half-life .
Biological Activity
2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been widely studied. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, a related thiazole derivative demonstrated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of treatment .
Anti-inflammatory Effects
Compounds similar to this compound have also been evaluated for their anti-inflammatory properties. In vivo studies on rodent models indicated that these compounds could reduce inflammation markers such as TNF-alpha and IL-6 when administered at therapeutic doses .
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing various thiazole derivatives and evaluating their biological activities. Among the synthesized compounds, one showed promising results in inhibiting cancer cell proliferation with an IC50 value of 30 µM against the MDA-MB-231 cell line. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Mechanistic Insights
Another research article investigated the mechanism of action of thiazole derivatives. It was found that these compounds could inhibit specific signaling pathways involved in cell proliferation and survival, particularly the MAPK/ERK pathway. This inhibition led to increased apoptosis in cancer cells treated with the compound at concentrations above 20 µM .
Data Tables
Q & A
Q. What are the key synthetic challenges in preparing 2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide, and how can they be addressed methodologically?
Answer: The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Use Hantzsch thiazole synthesis with 4-fluorophenyl-substituted α-haloketones and thiourea under acidic conditions .
- Alkylation : React the thiazole intermediate with ethylenediamine derivatives to introduce the ethylamine side chain.
- Benzamide coupling : Employ 2-ethoxybenzoyl chloride with a base (e.g., triethylamine) for amide bond formation.
Challenges : - Low yields due to steric hindrance during coupling. Mitigate by optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF) .
- Purification of intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, thiazole methyl at δ 2.4 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~457.5 g/mol).
- HPLC : Purity assessment (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substitutions) impact biological activity, and what SAR trends are observed?
Answer: SAR studies on analogous compounds reveal:
Q. What mechanistic hypotheses exist for the compound’s bioactivity, and how can they be validated experimentally?
Answer:
- Hypothesis 1 : The compound inhibits cyclooxygenase-2 (COX-2) via competitive binding to the active site, similar to thiazole-containing NSAIDs.
- Validation : Perform enzyme inhibition assays (COX-2 ELISA) and compare IC₅₀ values with celecoxib .
- Hypothesis 2 : It modulates dopamine D2 receptors, as seen in structurally related gastrokinetic agents.
Q. How should researchers resolve contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Step 1 : Standardize assay conditions (e.g., bacterial strain, cell line, incubation time). For example, discrepancies in MIC values may arise from variations in Staphylococcus aureus ATCC strains .
- Step 2 : Validate cytotoxicity separately using MTT assays on human fibroblasts to distinguish antimicrobial efficacy from off-target toxicity .
- Step 3 : Cross-reference pharmacokinetic data (e.g., plasma protein binding) to assess bioavailability differences .
Q. What strategies optimize the compound’s bioactivity while minimizing toxicity?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce hepatic toxicity .
- Co-crystallization : Enhance stability and target specificity by co-crystallizing with co-factors (e.g., ATP in kinase inhibition assays) .
- In silico optimization : Use QSAR models to predict toxicity (e.g., Ames test parameters) before synthesis .
Q. What advanced analytical methods are critical for studying metabolic pathways of this compound?
Answer:
- LC-MS/MS : Quantify metabolites in hepatic microsomal assays (e.g., CYP3A4-mediated oxidation) .
- Isotope labeling : Synthesize deuterated analogs to track metabolic stability via ²H NMR .
- Microsomal stability assays : Compare half-life (t₁/₂) in human vs. rodent liver microsomes to predict interspecies variability .
Q. How can researchers evaluate the compound’s potential in cross-disciplinary applications (e.g., materials science)?
Answer:
- Coordination chemistry : Test as a ligand for transition metals (e.g., Pd(II) complexes for catalytic applications) using UV-Vis and cyclic voltammetry .
- Polymer synthesis : Incorporate into co-polymers via radical polymerization; analyze thermal stability (TGA) and mechanical properties (DSC) .
Q. What in vivo models are appropriate for validating neuropharmacological activity?
Answer:
Q. How does fluorination at the 4-position of the phenyl ring influence physicochemical properties?
Answer:
- Lipophilicity : Increases logP by ~0.5 units (measured via shake-flask method), enhancing blood-brain barrier permeability .
- Metabolic stability : Reduces CYP450-mediated oxidation due to fluorine’s electronegativity, confirmed via hepatic microsomal assays .
Q. What computational tools are recommended for predicting off-target interactions?
Answer:
Q. How can researchers address low aqueous solubility in preclinical formulations?
Answer:
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm size via DLS) to enhance bioavailability .
- Co-solvent systems : Optimize PEG-400/water mixtures (e.g., 30:70 v/v) for in vivo administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
